molecular formula C7H17N5O8 B025785 N1-b-D-Glucopyranosylamino-guanidine HNO3 CAS No. 109853-83-0

N1-b-D-Glucopyranosylamino-guanidine HNO3

Cat. No. B025785
CAS RN: 109853-83-0
M. Wt: 299.24 g/mol
InChI Key: FWMFBNDHOWTVBB-WYRLRVFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound with the molecular formula C7H16N4O5.HNO3 and a molecular weight of 299.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of N1-b-D-Glucopyranosylamino-guanidine HNO3 can be represented by the SMILES string: C([C@@H]1C@HNN=C(N)N)O)O)O)O.N+(O)[O-] .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .

Diabetes Treatment Research

In the field of diabetes research, N1-b-D-Glucopyranosylamino-guanidine HNO3 has been identified as a potent hypoglycemic agent. Its mechanism of action involves the inhibition of the α-glucosidase enzyme, which slows down carbohydrate breakdown and absorption, thereby managing blood sugar levels .

Glycomics Studies

Glycomics is the comprehensive study of glycomes, including all glycan structures of a given cell or organism. This compound is used in glycomics to study the structure and function of glycans, particularly in relation to diabetes and other metabolic disorders .

Enzyme Inhibition Analysis

Researchers use this compound to study enzyme inhibition, particularly targeting enzymes involved in carbohydrate metabolism. It serves as a model compound to understand the interaction between inhibitors and enzymes, which is crucial for developing new therapeutic drugs .

Molecular Biology

In molecular biology, this compound is used to study the interaction between carbohydrates and proteins at the molecular level. It helps in understanding the role of glycosylation in protein function and stability .

Biomedical Compound Synthesis

N1-b-D-Glucopyranosylamino-guanidine HNO3: is a key intermediate in the synthesis of various biomedical compounds. Its structure is manipulated to create derivatives that can serve as potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material when analyzing the composition of complex biological samples. It helps in calibrating instruments and validating analytical methods .

Educational Research

Lastly, it’s used in educational settings for research and teaching purposes. Students and researchers use it to learn about carbohydrate chemistry and the role of nitrogen-containing compounds in biological systems .

properties

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369548
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-b-D-Glucopyranosylamino-guanidine HNO3

CAS RN

109853-83-0
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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